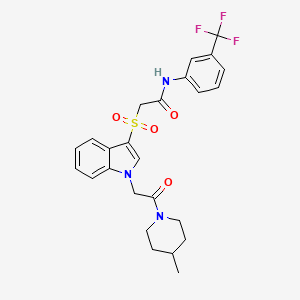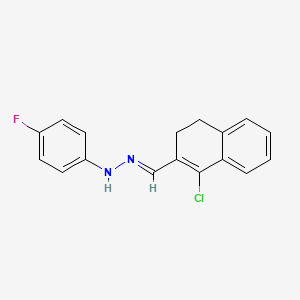![molecular formula C17H14F3N3O2S B2560886 1,3-Dimethyl-5-[[3-(Trifluormethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidin-2,4-dion CAS No. 899960-47-5](/img/structure/B2560886.png)
1,3-Dimethyl-5-[[3-(Trifluormethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 381.37. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PARP-1-Hemmung für die Krebstherapie
Poly(ADP-Ribose) Polymerasen-1 (PARP-1) spielen eine entscheidende Rolle bei der DNA-Reparatur. PARP-1-Inhibitoren wurden als potenzielle Antikrebsmittel untersucht. In einer aktuellen Studie wurden neuartige Pyrano[2,3-d]pyrimidin-2,4-dion-Analoga synthetisiert und auf ihre inhibitorische Aktivität gegen PARP-1 hin untersucht. Die Verbindungen S2 und S7 erwiesen sich als potente PARP-1-Inhibitoren und zeigten eine vielversprechende Aktivität gegen die menschlichen Krebszelllinien MCF-7 und HCT116 . Diese Inhibitoren stören die DNA-Reparaturmechanismen von Krebszellen, was zu genomischer Dysfunktion und Zelltod führt.
Antikrebsaktivität durch CDK-Hemmung
Thiazolopyrimidin-Derivate, einschließlich Pyrano[2,3-d]pyrimidin-2,4-dion-Analoga, haben eine ausgezeichnete Antikrebsaktivität gezeigt. Insbesondere hemmte Verbindung 16 CDK-Enzyme, induzierte Apoptose und führte zum Zelltod in menschlichen Krebszelllinien . Dies deutet auf eine potenzielle Rolle in der Krebstherapie hin.
Synthetische Protokolle und therapeutisches Interesse
Das Pyrano[2,3-d]pyrimidin-Gerüst hat therapeutisches Potenzial. Forscher haben verschiedene synthetische Protokolle untersucht, um Derivate mit diesem Grundkörper herzustellen. Während einige Verbindungen bereits zur Anwendung zugelassen sind, werden durch laufende Forschung weiterhin neue Anwendungen entdeckt .
Metallfreie Synthese von Pyrano[2,3-d]pyrimidin-Gerüsten
Eine photochemische Methode unter Verwendung von Knoevenagel-Michael-Cyclokondensation wurde zur Konstruktion von Pyrano[2,3-d]pyrimidin-Gerüsten verwendet. Dieser metallfreie Ansatz bietet eine vielseitige Plattform für die weitere Erforschung biologischer Aktivitäten .
Vorhergesagte pharmakokinetische Eigenschaften
In-silico-Studien prognostizierten günstige pharmakokinetische Eigenschaften für die meisten synthetisierten Pyrano[2,3-d]pyrimidin-2,4-dion-Verbindungen. Diese Eigenschaften sind entscheidend für die Medikamentenentwicklung und Bioverfügbarkeit .
Wirkmechanismus
Target of Action
The primary target of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 by 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This results in the accumulation of DNA damage, leading to genomic instability and ultimately cell death .
Result of Action
The result of the action of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is the induction of genomic dysfunction and cell death . By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and genomic instability. This triggers apoptosis, or programmed cell death, in the cancer cells .
Biochemische Analyse
Biochemical Properties
This compound has been identified as a potential inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair damage . The interaction between 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione and PARP-1 compromises the DNA repair mechanism of cancer cells, leading to genomic dysfunction and cell death .
Cellular Effects
The effects of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione on cells are primarily related to its role as a PARP-1 inhibitor . By inhibiting PARP-1, this compound can disrupt DNA repair processes, leading to genomic instability and cell death, particularly in cancer cells .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione involves binding to PARP-1 and inhibiting its activity . This inhibition disrupts the DNA repair process, leading to genomic instability and ultimately cell death .
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-22-14-13(15(24)23(2)16(22)25)12(6-7-21-14)26-9-10-4-3-5-11(8-10)17(18,19)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELQZGCFJQCKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole](/img/structure/B2560807.png)
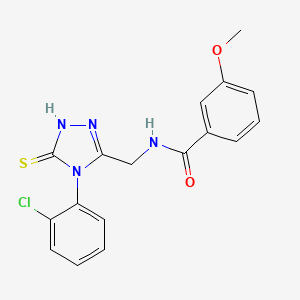
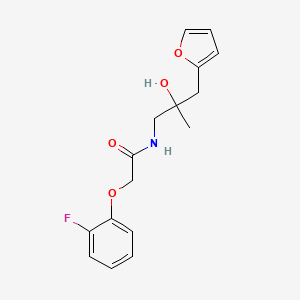
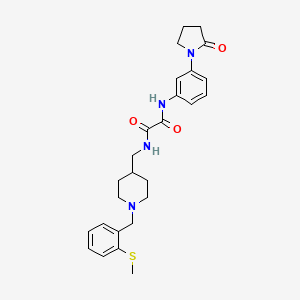
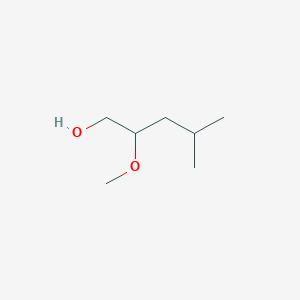
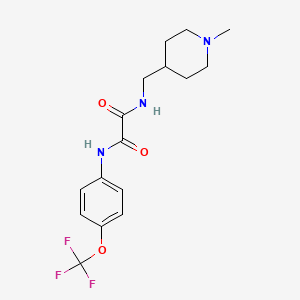

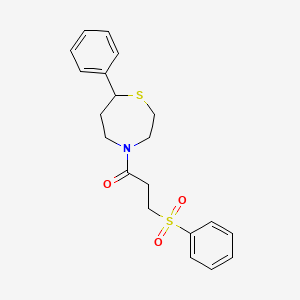

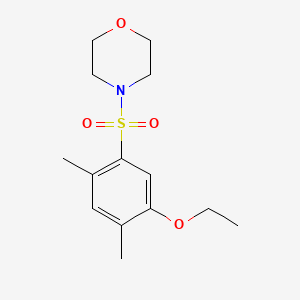
![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)
